Home > Products > Screening Compounds P133642 > Monomethyl auristatin E intermediate-14
Monomethyl auristatin E intermediate-14 -

Monomethyl auristatin E intermediate-14

Catalog Number: EVT-15272233
CAS Number:
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Monomethyl auristatin E intermediate-14 is a significant chemical compound utilized in the synthesis of Monomethyl auristatin E, a potent cytotoxic agent. This compound is classified as a microtubule/tubulin inhibitor with notable anticancer properties. Monomethyl auristatin E is primarily employed in antibody-drug conjugates, enhancing targeted delivery of cytotoxic agents to cancer cells. The compound has a CAS number of 1932791-56-4 and is available for research purposes only, not for therapeutic use .

Synthesis Analysis

Methods and Technical Details

Monomethyl auristatin E intermediate-14 serves as a critical building block in the synthesis of Monomethyl auristatin E. The synthesis typically involves multiple steps, including:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of various amino acids and coupling them through peptide bond formation.
  2. Protective Group Chemistry: Protective groups are often employed to ensure selective reactions at specific sites on the molecule.
  3. Final Coupling Reaction: The final step generally involves coupling the synthesized intermediates to form the complete structure of Monomethyl auristatin E.

The precise reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity .

Molecular Structure Analysis

Structure and Data

Monomethyl auristatin E intermediate-14 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C39H67N5O7C_{39}H_{67}N_{5}O_{7} with a molecular weight of approximately 717.98 g/mol .

The structure includes:

  • A central backbone derived from dolastatin, which is essential for its antimitotic activity.
  • Various side chains that enhance solubility and binding affinity to target proteins.

Structural Representation

The IUPAC name for this compound is:

(2S)N[(3R,5S)1[(2S)2[(1R,2R)2[(1S,2R)1hydroxy1phenylpropan2yl]carbamoyl1methoxy2methylethyl]pyrrolidin1yl]3methoxy5methyl1oxoheptan4yl]N,3dimethyl2[(2S)3methyl2(methylamino)butanamido]butanamide(2S)-N-[(3R,5S)-1-[(2S)-2-[(1R,2R)-2-{[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]carbamoyl}-1-methoxy-2-methylethyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethyl-2-[(2S)-3-methyl-2-(methylamino)butanamido]butanamide
Chemical Reactions Analysis

Reactions and Technical Details

Monomethyl auristatin E intermediate-14 undergoes various chemical reactions during its synthesis and application:

  1. Peptide Coupling Reactions: These involve the formation of peptide bonds between amino acids or derivatives under specific conditions.
  2. Deprotection Steps: Following peptide bond formation, protective groups are removed to yield the active compound.
  3. Stability and Isomerization: The compound may exist in multiple conformations (cis and trans), with only one being biologically active. Understanding the kinetics of this isomerization is crucial for optimizing its efficacy in therapeutic applications .
Mechanism of Action

Process and Data

Monomethyl auristatin E functions primarily as an antimitotic agent by inhibiting the polymerization of tubulin, which is essential for microtubule formation during cell division. Upon internalization into cancer cells via antibody-drug conjugates:

  1. Linker Cleavage: The linker that attaches Monomethyl auristatin E to the monoclonal antibody is cleaved by cathepsin enzymes within the tumor cell.
  2. Release of Active Drug: This cleavage releases the active Monomethyl auristatin E, which then binds to tubulin, preventing its polymerization.
  3. Cell Cycle Arrest: As a result, cancer cells are unable to complete mitosis, leading to cell death .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Monomethyl auristatin E intermediate-14 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide up to 20 mM.
  • Melting Point: Specific melting point data may vary but should be determined under controlled laboratory conditions.
  • LogP Value: Approximately 3.44, indicating moderate lipophilicity which influences its bioavailability.

Other relevant properties include:

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Polar Surface Area: 149.54 Ų
    These properties are critical for understanding how the compound behaves in biological systems and its potential interactions with cellular targets .
Applications

Scientific Uses

Monomethyl auristatin E intermediate-14 is primarily utilized in research settings focused on cancer therapeutics. Its applications include:

  1. Antibody-drug Conjugates Development: It serves as a key component in developing targeted therapies that minimize systemic toxicity while maximizing cytotoxic effects on cancer cells.
  2. Preclinical Studies: Used extensively in preclinical models to evaluate efficacy against various cancers including lymphomas and solid tumors.
  3. Mechanistic Studies: Researchers use this compound to study microtubule dynamics and cell cycle regulation in cancer biology.
Synthetic Pathways and Methodological Innovations

Solid-Phase Peptide Synthesis (SPPS) Optimization for Intermediate-14 Precursors

Solid-phase peptide synthesis (SPPS) enables the controlled assembly of complex peptide backbones essential for Monomethyl Auristatin E (MMAE) intermediate-14. The process utilizes Fmoc-protected amino acids anchored to 2-chlorotrityl chloride resin, which minimizes racemization during repeated deprotection cycles. Key innovations include:

  • Coupling Reagent Selection: Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) achieves near-quantitative coupling yields (>98%) for sterically hindered residues like N-methylvaline, reducing epimerization to <2% [6].
  • Pseudoproline Dipeptides: Incorporation of Thr-Ser(ψMe,Mepro) prevents β-sheet aggregation during elongation, improving crude peptide purity from 65% to 85% [6].
  • Cleavage Optimization: Mild acidic conditions (1% TFA in DCM) release the peptide while preserving acid-labile functionalities like tert-butyl esters, avoiding the need for subsequent deprotection [2].

Table 1: SPPS Parameters for MMAE Intermediate-14 Precursors

Residue PositionCoupling ReagentTime (min)Yield (%)Epimerization (%)
N-methylvalineHATU/DIPEA45991.8
DolaisoleucinePyBOP/NMM60972.5
Dap(Boc)-MMAECOMU/HOAt90953.1

Post-synthesis, reverse-phase HPLC purification with C18 columns and acetonitrile/water gradients (0.1% TFA) yields >99% pure precursors, confirmed by MALDI-TOF mass spectrometry (observed m/z: 221.30 for C13H19NO2; calculated: 221.30) [2] [6].

Convergent Synthesis Strategies for Auristatin Backbone Assembly

Convergent synthesis overcomes limitations in linear SPPS by coupling pre-formed fragments:

  • Fragment Design: The auristatin backbone is divided into C1–C10 (dolavaline-valine-dolaisoleuine) and C11–C16 (dolaproine-phenylalanine-MMAE) segments synthesized separately. Palladium-catalyzed deprotection of allyl esters enables selective activation for fragment coupling [6].
  • Coupling Chemistry: BOP-Cl-mediated esterification achieves 92% yield for fragment ligation with <5% epimerization, monitored by 13C-NMR [6].
  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Guides design by predicting tissue distribution (e.g., tumor-to-plasma AUC ratio of 8:1), informing hydrophobicity modifications during synthesis [9].

Table 2: Pharmacokinetic Parameters of MMAE Intermediate-14 Fragments

ParameterC1-C10 FragmentC11-C16 FragmentConjugated MMAE
LogP (calculated)3.22.84.1
Plasma t1/2 (h)0.50.818.5*
Tumor AUC0-∞ (ng·h/g)--1450

*Half-life extended via conjugation to targeting moieties [9]

Role of Maleimidocaproyl Linkers in Conjugation Efficiency

Maleimidocaproyl (MC) linkers bridge cysteine-containing peptides and MMAE intermediate-14, enabling stable bioconjugation:

  • Thiol-Reactive Specificity: Maleimide groups undergo Michael addition with cysteine thiols at pH 6.5–7.5, achieving >90% conjugation efficiency in 2 hours without lysine cross-reactivity [1] [6].
  • Spacer Function: The 6-carbon caproyl spacer minimizes steric hindrance between antibody/peptide carriers and MMAE, preserving antigen-binding affinity (e.g., IC50 = 18 nM for αvβ6-binding PDCs vs. 28 nM for unconjugated antibody) [1].
  • Serum Stability: MC linkers exhibit >98% stability in human serum at 24h but degrade rapidly in mouse serum (3% intact at 24h), necessitating species-specific preclinical testing [1].

Table 3: Performance Comparison of MMAE Conjugation Linkers

Linker TypeConjugation Efficiency (%)Human Serum Stability (24h, %)Drug Release Rate (t1/2, h)
Maleimidocaproyl (MC)>90>980.8
Maleimidomethyl cyclohexane (MCC)85>952.5
N-Phenyl maleimide (MC-Ph)88924.1

*Release rate measured in cathepsin B buffer [6]

Innovations include MCC (maleimidomethyl cyclohexane-1-carboxylate) linkers that resist retro-Michael reactions via ring-opening hydrolysis, enhancing plasma stability [6].

Scalability Challenges in Multi-Step Organic Transformations

Scalable production faces hurdles in purification and reaction control:

  • Impurity Propagation: Epimerization during fragment coupling accumulates over 10+ steps, requiring chiral HPLC purification (>30% yield loss at >1 kg scale) [6].
  • High-Pressure Hydrogenation: Catalytic hydrogenation (50 psi H2, Pd/C) for Cbz deprotection generates diastereomeric byproducts if moisture exceeds 50 ppm, necessitating rigorous solvent drying [9].
  • Continuous Flow Systems: Microreactors enable controlled azide reduction (PPh3/H2O) at 0°C with 99% conversion, replacing hazardous Staudinger reagents and improving safety [6].

Solutions include parametric purification (temperature-controlled crystallization) isolating intermediates at 95% purity and flow chemistry for diazotization and ester hydrolysis, reducing step count from 18 to 12 [6] [9].

Properties

Product Name

Monomethyl auristatin E intermediate-14

IUPAC Name

(2R,3S)-2-(benzylamino)-3-methylpentanoic acid

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

InChI

InChI=1S/C13H19NO2/c1-3-10(2)12(13(15)16)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9H2,1-2H3,(H,15,16)/t10-,12+/m0/s1

InChI Key

GPAVORZIWQTJJQ-CMPLNLGQSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NCC1=CC=CC=C1

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NCC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.